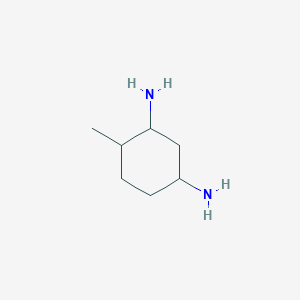

4-Methylcyclohexane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKDDPSHNLZGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884725 | |

| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13897-55-7 | |

| Record name | 2,4-Diamino-1-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13897-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanediamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexane-1,3-diamine (CAS: 13897-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexane-1,3-diamine, with CAS number 13897-55-7, is an alicyclic diamine that serves as a versatile building block in polymer chemistry and has potential applications in organic synthesis and medicinal chemistry. Its unique structural features, including a cyclohexane backbone, two primary amine functional groups, and a methyl substituent, impart a combination of rigidity and reactivity. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and potential for future research, with a focus on data relevant to scientific and drug development professionals.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 4-Methylcyclohexane-1,3-diamine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3] |

| Molecular Weight | 128.22 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 0.905 g/cm³ | [3] |

| Boiling Point | 196.2 °C at 760 mmHg | [3] |

| Flash Point | 83.2 °C | [3] |

| pKa | 10.56 ± 0.70 (Predicted) | [2] |

| Amine Value | 820-880 mg KOH/g | [3] |

| Purity | ≥ 99.5% | [3] |

Table 2: Spectroscopic Data (Predicted and Typical Ranges)

| Spectroscopic Data | Predicted/Typical Value | Source(s) |

| ¹³C NMR (Amine-bearing C) | 45-55 ppm (Predicted) | [4] |

| ¹H NMR (N-H) | 1.5-2.5 ppm (Predicted) | [4] |

| IR N-H Stretch | 3300-3500 cm⁻¹ (doublet for -NH₂) | [4] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 129.1 | [4] |

Synthesis and Experimental Protocols

General Synthesis Method: Catalytic Hydrogenation

The primary industrial synthesis of 4-methylcyclohexane-1,3-diamine involves the catalytic hydrogenation of dinitrotoluene isomers.[1] This multi-step process includes the reduction of the nitro groups to amines and the subsequent saturation of the aromatic ring.[4]

Generalized Experimental Protocol for Synthesis:

-

Step 1: Nitration of Toluene: Toluene is nitrated to produce a mixture of dinitrotoluene isomers.

-

Step 2: Reduction of Nitro Groups: The dinitrotoluene mixture is reduced to the corresponding toluenediamine isomers using a suitable catalyst (e.g., Raney nickel) under a hydrogen atmosphere.

-

Step 3: Ring Hydrogenation: The resulting toluenediamine is then subjected to catalytic hydrogenation to saturate the aromatic ring, yielding 4-methylcyclohexane-1,3-diamine. This step is typically carried out at elevated temperature and pressure.

-

Step 4: Purification: The final product is purified by distillation.

DOT Script for Synthesis Workflow:

Application as an Epoxy Curing Agent

4-Methylcyclohexane-1,3-diamine is widely used as a curing agent for epoxy resins, contributing to the formation of cross-linked networks with high thermal and chemical resistance.[4]

Generalized Experimental Protocol for Epoxy Curing:

-

Step 1: Formulation: The epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) and 4-methylcyclohexane-1,3-diamine are mixed in a stoichiometric ratio based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.

-

Step 2: Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

-

Step 3: Curing: The mixture is cured at a specified temperature for a set duration. For example, a common curing cycle is 2 hours at 80°C followed by 3 hours at 125°C.

-

Step 4: Post-Curing (Optional): A post-curing step at a higher temperature may be employed to ensure complete reaction and optimize the material's properties.

DOT Script for Epoxy Curing Workflow:

Applications in Research and Drug Development

While the primary application of 4-methylcyclohexane-1,3-diamine is in polymer science, its structural motifs are of interest to medicinal chemists. The alicyclic scaffold is present in numerous pharmaceuticals, and the diamine functionality can influence pharmacokinetic properties and target interactions.[4] However, there is currently a lack of published research specifically investigating the biological activity of 4-methylcyclohexane-1,3-diamine or its direct derivatives in the context of drug discovery.

The presence of two primary amine groups allows for the facile synthesis of a diverse library of derivatives through reactions such as N-alkylation and N-acylation.[4] These derivatives could be screened for various biological activities.

DOT Script for a Hypothetical Drug Discovery Workflow:

Safety and Handling

4-Methylcyclohexane-1,3-diamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: Toxicological Data

| Test | Result | Species | Source(s) |

| LD50 (Oral) | 1030 mg/kg | Rat | [1] |

Conclusion

4-Methylcyclohexane-1,3-diamine is a valuable chemical intermediate with well-established applications in polymer chemistry, particularly as a curing agent for epoxy resins and in the synthesis of polyurethanes. Its synthesis from dinitrotoluene is a scalable industrial process. While its direct application in drug discovery is not yet documented, its structural features suggest potential as a scaffold for the development of novel bioactive molecules. Further research into the biological activities of its derivatives could open new avenues for its application in the pharmaceutical sciences.

References

Synthesis of 4-Methylcyclohexane-1,3-diamine from dinitrotoluene

An In-depth Technical Guide on the Synthesis of 4-Methylcyclohexane-1,3-diamine from Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methylcyclohexane-1,3-diamine, a key industrial chemical, starting from dinitrotoluene (DNT). The synthesis is a multi-stage hydrogenation process involving the reduction of nitro groups and the subsequent saturation of the aromatic ring. This document details the experimental protocols, summarizes quantitative data, and visualizes the chemical pathway.

Synthesis Pathway Overview

The industrial production of 4-Methylcyclohexane-1,3-diamine from dinitrotoluene is primarily a two-step catalytic hydrogenation process.[1]

-

Step 1: Hydrogenation of Dinitrotoluene (DNT) to Toluenediamine (TDA). In this step, the two nitro groups on the toluene ring are reduced to amino groups. The most common starting material is a mixture of 2,4-DNT and 2,6-DNT isomers.[2]

-

Step 2: Hydrogenation of Toluenediamine (TDA) to 4-Methylcyclohexane-1,3-diamine. This step involves the saturation of the aromatic ring of TDA to form the corresponding cycloaliphatic diamine. This hydrogenation creates new stereocenters, resulting in a mixture of cis and trans isomers.[1]

The overall reaction scheme is visualized below.

Caption: Overall synthesis pathway from Dinitrotoluene to 4-Methylcyclohexane-1,3-diamine.

Step 1: Hydrogenation of Dinitrotoluene to Toluenediamine (TDA)

The catalytic hydrogenation of DNT to TDA is a well-established industrial process and a critical step in the production of polyurethanes.[2][3] The reaction is highly exothermic, and careful control of reaction conditions is necessary to ensure high yield and selectivity.

Experimental Protocol

The following is a generalized protocol based on common industrial practices described in the literature.

Materials:

-

Dinitrotoluene (DNT) isomer mixture (typically ~80% 2,4-DNT and ~20% 2,6-DNT)

-

Hydrogen (H₂) gas

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C))

-

Solvent (e.g., Methanol, or the TDA product itself can act as the solvent in a continuous process)

Apparatus:

-

High-pressure stirred tank reactor (autoclave) or a continuous reactor system.

-

Gas inlet for hydrogen.

-

Temperature and pressure control systems.

-

Catalyst filtration system.

Procedure (Continuous Process Example):

-

A feed composition is prepared by combining dinitrotoluene with a carrier stream of the toluenediamine reaction product. The DNT concentration in the feed is typically low, ranging from 0.2 to 3% by weight, to manage the reaction exotherm.[4]

-

A suspended nickel-comprising catalyst is maintained in the liquid-phase reactor.[5]

-

The DNT feed and hydrogen gas are continuously introduced into the reactor.

-

The reaction is maintained at a temperature between 100°C and 150°C and a hydrogen pressure of 5 to 50 bar.[2][5]

-

The hydrogenated reaction product is continuously removed from the reactor.

-

Downstream, the product is isolated, which involves separating the TDA from the catalyst (e.g., by filtration) and any remaining solvent or by-products.

Data Presentation: Reaction Conditions and Catalysts for DNT Hydrogenation

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Key Findings | Reference |

| Raney Nickel / Pd/C | 100 - 150 | 5 - 8 | Liquid Phase (TDA) | Standard industrial catalysts for high yield and quality product. | [2] |

| Nickel-comprising | 105 - 130 | 20 - 30 | Liquid Phase (TDA) | Continuous process with low DNT concentration (1-200 ppm) in the output to minimize by-products. | [5] |

| Pd or Pt / CrO₂ | Not specified | Not specified | Not specified | Efficient catalysts for TDA synthesis. | [3] |

| Ni, Pt, or Pd | Not specified | Not specified | Aliphatic Alcohol | Addition of 0.1-10% CO (by volume of H₂) prevents the formation of N-alkyl toluene diamine by-product. | [6] |

| Monolith Catalyst | 135 - 180 (exit) | 30 - 60 | TDA Product | Adiabatic process with a significant temperature rise (25-50°C) across the catalyst bed. | [4] |

Step 2: Hydrogenation of Toluenediamine (TDA) to 4-Methylcyclohexane-1,3-diamine

The second stage of the synthesis involves the hydrogenation of the TDA aromatic ring to yield the desired cycloaliphatic diamine. This step is crucial as it defines the stereochemistry of the final product.

Experimental Protocol

The following is a generalized protocol for the hydrogenation of the aromatic diamine.

Materials:

-

Toluenediamine (TDA) isomer mixture

-

Hydrogen (H₂) gas

-

Catalyst (e.g., supported Ruthenium catalyst)

-

Organic Solvent (optional)

Apparatus:

-

High-pressure reactor (autoclave)

-

Gas inlet for hydrogen

-

Temperature and pressure control systems

-

Product purification system (e.g., distillation column)

Procedure:

-

The TDA, solvent (if used), and the catalyst are charged into the high-pressure reactor. A supported ruthenium catalyst is often used for this transformation.[7]

-

The catalyst may be pre-treated with air or oxygen at 50-200°C to increase the reaction rate and suppress by-product formation.[7]

-

The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen.

-

The reaction is carried out at a temperature of 50 to 250°C and a pressure of approximately 20 to 30 bar (300 to 400 psig).[7]

-

The reaction is monitored for hydrogen uptake to determine completion.

-

After the reaction, the reactor is cooled, and the catalyst is separated from the product mixture by filtration.

-

The crude 4-Methylcyclohexane-1,3-diamine is then purified, typically by distillation, to separate the different isomers and remove any by-products.

Data Presentation: Catalysts and Conditions for TDA Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | Key Findings | Reference |

| Supported Ruthenium | 50 - 250 | 300 - 400 | Organic Solvent | Catalyst pre-treatment with air/oxygen reduces reaction time and by-products. | [7] |

| Raney Cobalt | 80 - 150 | 2900 - 29000 (20-200 bar) | Not specified | Used for hydrogenating cyanoethylated intermediates, but relevant for ring hydrogenation. | [8] |

| Ni/ZrO₂, Ru/ZrO₂, Pd/C, Pt/C | Not specified | Not specified | Not specified | Effective catalysts for hydrogenating TDA tars, indicating their activity for TDA ring hydrogenation. | [9] |

Overall Experimental Workflow Visualization

The following diagram illustrates the complete workflow from raw materials to the purified final product.

Caption: Detailed workflow for the synthesis of 4-Methylcyclohexane-1,3-diamine.

References

- 1. 4-Methylcyclohexane-1,3-diamine | 13897-55-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0978505A2 - Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst - Google Patents [patents.google.com]

- 5. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]

- 6. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]

- 7. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]

- 8. WO2018104206A1 - N,n'-diaminopropyl-2-methylcyclohexane -1,3-diamine and n,n'-diaminopropyl-4-methylcyclohexane -1,3-diamine and the use thereof as curing agents for epoxy resins - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

Stereochemistry of 4-methylcyclohexane-1,3-diamine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the stereochemistry of 4-methylcyclohexane-1,3-diamine, a versatile building block in polymer chemistry and a potential scaffold for pharmaceutical development. Due to the presence of three stereocenters, this compound exists as a complex mixture of stereoisomers. Understanding the spatial arrangement and conformational dynamics of these isomers is critical for controlling the properties of resulting materials and for the rational design of new chemical entities.

While 4-methylcyclohexane-1,3-diamine is commercially available, it is typically supplied as a mixture of isomers. Detailed experimental data on the separated, individual stereoisomers is not extensively available in peer-reviewed literature. Therefore, this guide combines established stereochemical principles with general experimental methodologies to provide a comprehensive overview for the research community.

Stereoisomerism in 4-methylcyclohexane-1,3-diamine

4-methylcyclohexane-1,3-diamine possesses three chiral centers at carbons 1, 3, and 4. This gives rise to a total of 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. These four diastereomeric pairs can be broadly classified based on the relative orientations (cis or trans) of the two amino groups and the methyl group on the cyclohexane ring.

The primary diastereomeric distinction is made based on the relationship between the two amino groups (at C1 and C3). Further distinction arises from the position of the methyl group (at C4) relative to these amino groups.

Diagram of Stereoisomeric Relationships

The logical relationship between the different stereoisomers can be visualized as follows:

Caption: Flowchart illustrating the separation of the stereoisomers of 4-methylcyclohexane-1,3-diamine.

Conformational Analysis

The stereochemical behavior of the 4-methylcyclohexane-1,3-diamine isomers is dictated by the principles of conformational analysis of substituted cyclohexanes. The chair conformation is the most stable, and substituents prefer to occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.[1]

The relative stability of the different diastereomers will depend on the number and nature of the axial substituents in their most stable chair conformations. In general, isomers that can adopt a conformation with all three substituents in equatorial positions will be the most stable.

Diagram of a Chair Conformation Analysis Workflow

Caption: A logical workflow for the conformational analysis of a given 4-methylcyclohexane-1,3-diamine stereoisomer.

Predicted Physicochemical and Spectroscopic Properties

While specific experimental data for the pure isomers are scarce, their properties can be predicted based on their structures. Diastereomers will have different physical properties (e.g., boiling point, melting point, solubility), which forms the basis for their separation. Enantiomers have identical physical properties in an achiral environment but will rotate plane-polarized light in opposite directions.

Table 1: Predicted Physicochemical Properties of 4-methylcyclohexane-1,3-diamine Isomers

| Property | Predicted Trend for Diastereomers | Predicted Trend for Enantiomers |

| Boiling Point | Higher for isomers with stronger intermolecular hydrogen bonding (less sterically hindered amine groups). | Identical |

| Melting Point | Higher for more symmetrical isomers that pack more efficiently into a crystal lattice. | Identical (for a pure enantiomer) |

| Density | Expected to show minor variations between diastereomers. | Identical |

| Refractive Index | Expected to show minor variations between diastereomers. | Identical |

| Optical Rotation | Inactive for meso compounds (if any) and racemic mixtures. Non-zero for chiral, non-racemic isomers. | Equal in magnitude, opposite in sign. |

Table 2: Predicted Spectroscopic Data Trends for 4-methylcyclohexane-1,3-diamine Isomers

| Spectroscopic Technique | Predicted Differentiating Features |

| ¹H NMR | - Chemical Shifts: Protons in axial positions are typically shielded (appear at a lower ppm) compared to those in equatorial positions. The chemical shifts of the protons on the carbons bearing the amino and methyl groups will be highly dependent on their axial/equatorial orientation. - Coupling Constants: The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). This can be used to determine the conformation of the ring. |

| ¹³C NMR | - Chemical Shifts: The chemical shifts of the ring carbons are influenced by the steric environment. Carbons with axial substituents are generally shielded (lower ppm) compared to those with equatorial substituents. The number of unique carbon signals will also reflect the symmetry of the isomer. |

| IR Spectroscopy | - N-H Stretching: The position and shape of the N-H stretching vibrations (around 3300-3500 cm⁻¹) may vary slightly between isomers due to differences in hydrogen bonding, which is influenced by the steric accessibility of the amine groups. |

Experimental Protocols

Synthesis

The most common industrial synthesis of 4-methylcyclohexane-1,3-diamine involves the catalytic hydrogenation of 2,4-dinitrotoluene.[2] This process reduces the nitro groups to primary amines and saturates the aromatic ring, creating the cyclohexane core with its three stereocenters. The reaction is typically carried out at elevated temperature and pressure using a metal catalyst, such as palladium on carbon or Raney nickel.

General Experimental Protocol for Hydrogenation of 2,4-Dinitrotoluene:

-

Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with 2,4-dinitrotoluene and a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Catalyst Addition: The hydrogenation catalyst (e.g., 5% Pd/C or Raney Ni, typically 1-5 mol%) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The pressure is then raised to the desired level (e.g., 50-100 atm), and the mixture is heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of 4-methylcyclohexane-1,3-diamine stereoisomers.

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a significant challenge. A multi-step approach is generally required.

Diagram of Isomer Separation Workflow

Caption: A general workflow for the separation of the stereoisomers of 4-methylcyclohexane-1,3-diamine.

4.2.1 Separation of Diastereomers

Diastereomers have different physical properties and can be separated by conventional techniques.

-

Fractional Distillation: Due to expected differences in boiling points, careful fractional distillation under reduced pressure can be employed to separate the diastereomeric pairs.

-

Crystallization: Fractional crystallization can also be effective if the diastereomers have significantly different solubilities in a particular solvent system and form crystalline solids.

-

Chromatography: Column chromatography on silica gel or alumina can also be used to separate diastereomers, exploiting differences in their polarity and adsorption characteristics.

4.2.2 Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment and require a chiral resolving agent or a chiral environment for separation.

-

Formation of Diastereomeric Salts: The most common method for resolving amines is to react the racemic mixture with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The pure enantiomers of the diamine can then be recovered by treating the separated salts with a base.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of enantiomers.

Conclusion

The stereochemistry of 4-methylcyclohexane-1,3-diamine is complex, with eight possible stereoisomers. While the industrial product is a mixture of these isomers, an understanding of their individual structures, conformations, and properties is crucial for advanced applications in drug discovery and materials science. This guide provides a framework for understanding the stereochemical relationships, predicting the properties of the individual isomers, and outlines the experimental strategies for their synthesis and separation. Further research involving the isolation and detailed characterization of each stereoisomer would be highly valuable to the scientific community.

References

Physical and chemical properties of HTDA

An In-depth Technical Guide to the Physical and Chemical Properties of HTDA

Disclaimer: The Acronym "HTDA"

The acronym "HTDA" is not a standard chemical identifier and can refer to at least two distinct chemical entities. This guide addresses both, with a primary focus on the biopolymer more relevant to the target audience of researchers, scientists, and drug development professionals.

-

Heterogeneously Deacetylated Chitosans (HTDA): These are derivatives of chitin, a naturally occurring polysaccharide. The "heterogeneous" nature of the deacetylation process results in a unique, non-random pattern of acetyl groups along the polymer chain, which significantly influences its physicochemical and biological properties. Given the audience, this guide will focus predominantly on this class of compounds.

-

4-Methyl-1,3-Cyclohexanediamine: This is a small molecule, an alicyclic diamine, primarily used as a curing agent or chain extender in the production of polyurethane resins, coatings, and adhesives.[1][2]

Part 1: Heterogeneously Deacetylated Chitosans (HTDA)

Introduction

Heterogeneously deacetylated chitosans (HTDA) are polysaccharides derived from the deacetylation of chitin, the second most abundant biopolymer in nature, found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.[3] The process of heterogeneous deacetylation, typically carried out with concentrated alkali solutions at high temperatures, results in the removal of acetyl groups from the N-acetylglucosamine units of chitin, yielding a copolymer of glucosamine and N-acetylglucosamine.[3][4]

A defining characteristic of HTDA is the non-random, regular pattern of acetylation (PA) along the polymer chain.[1][5][6] Recent research has revealed that in HTDA, acetylated units are overrepresented at every third position.[1][5][6] This regular PA distinguishes HTDA from chitosans produced by homogeneous deacetylation or chemical N-acetylation, which tend to have a more random distribution of acetyl groups.[1][5] This structural feature has profound implications for the material's physical, chemical, and biological properties, making it a subject of great interest in biomedical and agricultural research.[3][5]

Physical and Chemical Properties

The properties of HTDA are intrinsically linked to several key parameters, including the degree of deacetylation (DDA), molecular weight (MW), and the pattern of acetylation (PA).

Table 1: Key Physicochemical Parameters of Heterogeneously Deacetylated Chitosans

| Property | Description | Typical Range/Value | Significance |

| Degree of Deacetylation (DDA) | The percentage of glucosamine units relative to the total number of monomer units. | 70-95% | Influences solubility, charge density, and biological activity.[7] |

| Molecular Weight (MW) | The average mass of the polymer chains. | 10 kDa - >1000 kDa | Affects viscosity, mechanical properties, and biological responses.[7] |

| Pattern of Acetylation (PA) | The distribution of acetyl groups along the polymer chain. | Regular, with acetyl groups often at every third position.[1][5] | Impacts enzymatic degradation, self-assembly, and specific biological interactions.[5] |

| Solubility | Generally insoluble in water and organic solvents; soluble in dilute acidic solutions (pH < 6.5). | - | The protonation of amino groups at acidic pH leads to electrostatic repulsion and dissolution. |

| Crystallinity | Semi-crystalline, with the degree of crystallinity influenced by the DDA and preparation method. | Increases with DDA.[7] | Affects swelling behavior, degradation rate, and mechanical strength. |

| Charge Density | Cationic polymer in acidic solutions due to the protonation of primary amino groups. | pKa ~6.5 | Enables interaction with negatively charged molecules and surfaces, crucial for many applications. |

Table 2: Influence of Degree of Deacetylation (DDA) on Selected Properties of Chitosan Films [7]

| DDA (%) | Tensile Strength (MPa) | Elongation to Break (%) | Average Surface Roughness (μm) | Crystallinity (%) |

| 72 | 32.3 | 3.6 | 0.62 | 4.3 |

| 85 | 45.3 | 7.1 | 0.78 | 10.1 |

Experimental Protocols

1.3.1. Determination of the Degree of Deacetylation (DDA)

A variety of methods can be used to determine the DDA of chitosan, with NMR spectroscopy being one of the most accurate.

Protocol: ¹H NMR Spectroscopy for DDA Determination

-

Sample Preparation: Dissolve 5-10 mg of the HTDA sample in 1 mL of D₂O containing 2% (v/v) DCl. Gentle heating may be required to facilitate dissolution.

-

NMR Analysis: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 70-90 °C) to reduce the viscosity of the solution and improve spectral resolution.

-

Data Processing: Integrate the signal corresponding to the H1 proton of the glucosamine unit (H1-D, typically around 4.9 ppm) and the signal of the three protons of the N-acetyl group (H-Ac, typically around 2.1 ppm).

-

Calculation: Calculate the DDA using the following formula: DDA (%) = [1 - (Integral of H-Ac / (3 * Integral of H1-D))] * 100

1.3.2. Characterization of the Pattern of Acetylation (PA)

The regular PA of HTDA can be elucidated through enzymatic hydrolysis followed by chromatographic analysis of the resulting oligosaccharides.

Protocol: Enzymatic Hydrolysis and SEC-RI-MS Analysis [5]

-

Enzymatic Hydrolysis:

-

Prepare a solution of HTDA in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).

-

Add a specific chitosanase (e.g., from Alternaria alternata) to the solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 24 hours).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 95 °C for 10 minutes).

-

-

Size Exclusion Chromatography (SEC):

-

Inject the hydrolysate onto a SEC column calibrated for oligosaccharide separation.

-

Elute with an appropriate mobile phase (e.g., ammonium acetate buffer).

-

-

Detection:

-

Use a Refractive Index (RI) detector to monitor the elution of oligosaccharides.

-

Couple the SEC system to a Mass Spectrometer (MS) for the identification of the degree of polymerization and acetylation of the eluted fragments.

-

-

Data Analysis: Analyze the distribution of the resulting chito-oligosaccharides. A prevalence of trimers and multiples of trimers in the hydrolysate is indicative of the regular, "every third position" acetylation pattern of HTDA.

Mandatory Visualization

Caption: Workflow for the characterization of the pattern of acetylation in HTDA.

Biological Activity and Signaling Pathways

The regular pattern of acetylation in HTDA has been shown to enhance its biological activity, particularly in the context of plant immunity.[5] HTDA can act as a microbe-associated molecular pattern (MAMP), triggering plant defense responses.

The interaction of HTDA with plant cell receptors can initiate a signaling cascade leading to the production of reactive oxygen species (ROS), activation of defense-related genes, and the synthesis of antimicrobial compounds.

Caption: Simplified signaling pathway of HTDA-induced plant immunity.

Part 2: 4-Methyl-1,3-Cyclohexanediamine

Introduction

4-Methyl-1,3-Cyclohexanediamine (CAS No. 13897-55-7) is an organic compound classified as an alicyclic diamine.[1][8] It is primarily used as a curing agent and chain extender in the manufacturing of polyurethanes and epoxy resins.[1][9] Its molecular structure provides high reactivity and contributes to the enhanced mechanical and thermal properties of the resulting polymers.[2][10]

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of 4-Methyl-1,3-Cyclohexanediamine

| Property | Value | Reference |

| CAS Number | 13897-55-7 | [1][8] |

| Molecular Formula | C₇H₁₆N₂ | [8][11] |

| Molecular Weight | 128.22 g/mol | [11][12] |

| Appearance | Colorless to light yellow liquid | [9][10] |

| Boiling Point | 196.2 °C at 760 mmHg | [10] |

| Density | ~0.905 g/cm³ | [10] |

| Flash Point | 83.2 °C | [10] |

| pKa | 10.56 ± 0.70 (Predicted) | [8] |

| Solubility | Soluble in water, ethanol, and other organic solvents.[1] |

Applications

The primary application of 4-Methyl-1,3-Cyclohexanediamine is in polymer chemistry:

-

Polyurethane Production: It acts as a chain extender, reacting with isocyanate prepolymers to form hard segments within the polyurethane matrix, thereby enhancing the material's strength, resilience, and thermal stability.[2]

-

Epoxy Resin Curing: It serves as a curing agent, cross-linking with epoxy resins to create a dense network structure, resulting in materials with high glass transition temperatures.[9]

-

Coatings and Adhesives: Its inclusion in formulations for coatings and adhesives improves their toughness, flexibility, and chemical resistance.[2]

References

- 1. Heterogeneously deacetylated chitosans possess an unexpected regular pattern favoring acetylation at every third position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneously deacetylated chitosans possess an unexpected regular pattern favoring acetylation at every third positi… [ouci.dntb.gov.ua]

- 7. Chitosan as a Biomaterial: Influence of Degree of Deacetylation on Its Physiochemical, Material and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-methylcyclohexane-1,3-diamine CAS#: 13897-55-7 [m.chemicalbook.com]

- 9. Buy 4-Methylcyclohexane-1,3-diamine | 13897-55-7 [smolecule.com]

- 10. 4-Methylcyclohexane-1,3-Diamine [chemball.com]

- 11. 1,3-Cyclohexanediamine, 4-methyl- | C7H16N2 | CID 117174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Nucleophilic Reactivity of 4-Methylcyclohexane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylcyclohexane-1,3-diamine (MCDA) is a cycloaliphatic diamine characterized by two primary amine groups attached to a methylated cyclohexane ring. These amine functionalities possess lone pairs of electrons, rendering the molecule nucleophilic and capable of reacting with electron-deficient centers. This technical guide delves into the fundamental aspects of the nucleophilic reactivity of 4-methylcyclohexane-1,3-diamine, with a primary focus on its well-established role as a curing agent in epoxy and polyurethane systems. The spatial arrangement of the amine groups and the presence of the methyl substituent significantly influence its reactivity profile.[1] This document provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations. While its primary applications are in polymer science, its structural motifs are also of interest in medicinal chemistry.[2]

Introduction to Nucleophilic Reactivity

The nucleophilic character of 4-methylcyclohexane-1,3-diamine is central to its utility in chemical synthesis. The two primary amine groups act as potent nucleophiles, readily participating in reactions with electrophiles. The 1,3-disposition of these amine groups is believed to facilitate the formation of stable six-membered transition states in certain reactions, enhancing reaction rates.[1] The methyl group at the 4-position introduces steric effects that can modulate this reactivity.[2]

Reactivity with Epoxides

In epoxy resin systems, the primary amine groups of 4-methylcyclohexane-1,3-diamine undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA). This reaction leads to the opening of the epoxide ring and the formation of a cross-linked, rigid thermoset polymer network.[1] This diamine can be utilized as the sole curing agent or in combination with other hardeners to customize the properties of the final cured material.[2] The cycloaliphatic nature of MCDA contributes to a high glass transition temperature (Tg) in the cured epoxy, conferring excellent thermal stability.[2]

Quantitative Reactivity Data

The reactivity of 4-methylcyclohexane-1,3-diamine in epoxy systems has been quantitatively assessed, revealing important structure-activity relationships.

| Parameter | Value | Comparison/Condition | Reference |

| Second-Order Rate Constant (k2) | 15-20% reduction | Compared to unsubstituted cyclohexane-1,3-diamine | [1] |

| Activation Energy (Ea) of Amine-Epoxide Reaction | ~5 kJ/mol increase | Compared to unsubstituted cyclohexane-1,3-diamine | [1] |

| Glass Transition Temperature (Tg) in DGEBA resins | > 120°C | Dense network formation | [1] |

| Active Hydrogen Equivalent | 32 g/eq | For epoxy systems | [1] |

| Amine Value | 850–900 mg KOH/g | [1] |

Experimental Protocol: Curing of DGEBA with 4-Methylcyclohexane-1,3-diamine

This protocol describes a general procedure for the curing of a standard epoxy resin with 4-methylcyclohexane-1,3-diamine.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

4-Methylcyclohexane-1,3-diamine (MCDA)

-

Toluene

-

Acetone

-

Glass molds

-

Mechanical stirrer

-

Vacuum oven

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine

Procedure:

-

Formulation: Calculate the stoichiometric amount of MCDA required to cure the DGEBA resin based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW). A common stoichiometric ratio is 1:1 of amine hydrogen to epoxide groups.

-

Mixing: The calculated amount of MCDA is added to the DGEBA resin at room temperature. The mixture is then thoroughly stirred using a mechanical stirrer for 10-15 minutes until a homogeneous mixture is obtained.

-

Degassing: The mixture is degassed in a vacuum oven at a temperature of 50-60°C for 30 minutes to remove any entrapped air bubbles.

-

Casting: The degassed mixture is poured into preheated and release-agent-coated glass molds.

-

Curing: The curing cycle is critical for achieving optimal properties. A typical two-stage cure cycle can be employed:

-

Initial cure at 80°C for 2 hours.

-

Post-cure at 150°C for 4 hours.

-

-

Characterization: After curing, the samples are allowed to cool slowly to room temperature before being demolded. The cured samples can then be subjected to various analytical techniques:

-

DSC: To determine the glass transition temperature (Tg).

-

TGA: To assess thermal stability.

-

Universal Testing Machine: To measure mechanical properties such as tensile strength and modulus.

-

Reactivity with Isocyanates

4-Methylcyclohexane-1,3-diamine is a highly effective curing agent for isocyanate-terminated polyurethane prepolymers. The primary amine groups react with the isocyanate (-NCO) groups in a polyaddition reaction to form urea linkages.[1] This reaction is typically rapid and efficient, resulting in a cross-linked polymer network that provides rigidity and durability to the final polyurethane material.[1]

Quantitative Reactivity Data

The reaction of 4-methylcyclohexane-1,3-diamine with isocyanates is crucial for the formation of high-performance polyurethanes.

| Parameter | Value/Range | Condition/Observation | Reference |

| Stoichiometric Ratio (Amine:Isocyanate) | 0.8:1 – 1.2:1 moles | Optimal performance range | [1] |

| Shore Hardness of Cured Polyether-based Urethanes | > 80A | Significantly higher than linear aliphatic diamines | [1] |

| UV Resistance of Cured Polyurethanes | Retain 90% of initial tensile strength | After 1,000 hours of UV exposure | [1] |

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines a general procedure for the synthesis of a polyurethane elastomer using 4-methylcyclohexane-1,3-diamine as a chain extender.

Materials:

-

Isocyanate-terminated prepolymer (e.g., based on MDI or TDI)

-

4-Methylcyclohexane-1,3-diamine (MCDA)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

Mechanical stirrer

-

Casting plate

-

Drying oven

Procedure:

-

Prepolymer Solution: The isocyanate-terminated prepolymer is dissolved in a suitable solvent to achieve a desired viscosity.

-

Diamine Solution: A solution of MCDA in the same solvent is prepared separately. The amount of MCDA is calculated to achieve the desired stoichiometric ratio with the isocyanate groups of the prepolymer.

-

Reaction: The diamine solution is added to the prepolymer solution under vigorous stirring. The reaction is typically carried out at room temperature.

-

Casting: The resulting viscous solution is cast onto a level plate to a uniform thickness.

-

Curing: The cast film is cured in a drying oven at a temperature of 70-80°C for several hours to remove the solvent and complete the reaction.

-

Characterization: The resulting polyurethane elastomer film can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and chemical resistance.

Synthesis of 4-Methylcyclohexane-1,3-diamine

The industrial synthesis of 4-methylcyclohexane-1,3-diamine typically involves the catalytic hydrogenation of dinitrotoluene isomers.[1] This process involves two main transformations: the reduction of the nitro groups to amino groups and the saturation of the aromatic ring.

Experimental Protocol: Synthesis via Hydrogenation

This protocol provides a generalized overview of the synthesis. Specific catalysts and reaction conditions are often proprietary.

Materials:

-

2,4-Dinitrotoluene

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel, Palladium on carbon, or Ruthenium-based catalyst)

-

Solvent (e.g., Methanol, Isopropanol)

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charging the Reactor: The dinitrotoluene, solvent, and catalyst are charged into a high-pressure autoclave reactor.

-

Hydrogenation: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen. The reaction is typically carried out at elevated temperatures (e.g., 90-150°C) and pressures (e.g., 100-1000 psig). The reaction mixture is agitated to ensure good contact between the reactants and the catalyst.

-

Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen.

-

Workup: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation. The resulting crude 4-methylcyclohexane-1,3-diamine can be further purified by vacuum distillation.

Visualizing Reaction Pathways and Workflows

Synthesis of 4-Methylcyclohexane-1,3-diamine

Caption: Synthesis of 4-methylcyclohexane-1,3-diamine.

Epoxy Curing Workflow

Caption: Experimental workflow for epoxy resin curing.

Polyurethane Formation Logical Relationship

Caption: Logical relationship in polyurethane formation.

Conclusion

4-Methylcyclohexane-1,3-diamine is a versatile nucleophile with significant industrial applications, particularly as a curing agent for epoxy and polyurethane resins. Its reactivity is governed by the presence of two primary amine groups, with the cycloaliphatic backbone and methyl substituent providing a unique combination of rigidity, thermal stability, and modulated reactivity. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and professionals working with this compound. Further research into its applications in other areas of organic synthesis and medicinal chemistry could unveil new opportunities for this interesting diamine.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Methylcyclohexane-1,3-diamine

Introduction

4-Methylcyclohexane-1,3-diamine (CAS No: 13897-55-7), also known as HTDA, is an aliphatic diamine featuring two primary amine groups on a methyl-substituted cyclohexane ring.[1] Its molecular formula is C7H16N2, with a molecular weight of approximately 128.22 g/mol .[2][3][4] This compound typically appears as a colorless to light yellow liquid.[1][3] Due to the high reactivity of its amine groups, it serves as a highly effective curing agent and cross-linker in the manufacturing of polyurethanes and epoxy resins, imparting enhanced mechanical properties, durability, and chemical resistance to the final materials.[1][3][5] Its applications are found in structural adhesives, heavy-duty protective coatings, and grouting materials.[1][5]

This guide provides a comprehensive overview of the safety, hazards, and handling of 4-Methylcyclohexane-1,3-diamine, compiled for researchers, scientists, and professionals in drug development and chemical manufacturing. It summarizes critical data from safety data sheets and toxicological assessments to ensure safe laboratory and industrial practices.

Chemical and Physical Properties

The physical and chemical properties of 4-Methylcyclohexane-1,3-diamine are essential for understanding its behavior under various conditions. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3] |

| Molecular Weight | 128.22 g/mol | [3][4][6] |

| CAS Number | 13897-55-7 | [2][4][7] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 196.2 °C at 760 mmHg | [2] |

| Density | 0.905 g/cm³ | [2] |

| Flash Point | 83.2 °C | [2] |

| Refractive Index | 1.469 | [2] |

| pKa (Predicted) | 10.56 ± 0.70 | [3][4][7] |

| Amine Value | 850-900 mgKOH/g | [3] |

| Active Hydrogen Equivalent | 32 g/ep | [3] |

Hazard Identification and Classification

4-Methylcyclohexane-1,3-diamine is classified as a hazardous chemical under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and acute oral toxicity.

| Hazard Class | Category | GHS Code | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | [1][2][7] |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage | [1][2][7] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage | [1][2][7] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin | [1][8] |

| Flammable Liquids | - | H227 | Combustible liquid |

The logic for this classification is based on its toxicological and physicochemical properties. Direct contact leads to severe tissue damage, while ingestion can be harmful.

Caption: GHS hazard classification workflow for 4-Methylcyclohexane-1,3-diamine.

Toxicological Profile

The primary toxicological concerns are acute effects from direct contact or ingestion. Skin corrosion is defined as producing irreversible damage, including visible necrosis through the epidermis and into the dermis.[2]

| Endpoint | Value | Species | Source(s) |

| LD50 (Oral) | 1030 mg/kg | Rat | [1] |

According to available safety data, the substance is not classified as a respiratory or skin sensitizer, nor is it considered germ cell mutagenic, carcinogenic, or a reproductive toxicant.[2]

Emergency Procedures

Proper and immediate response to exposure or spills is critical to mitigate harm.

A systematic approach should be followed in case of accidental exposure. In all cases of doubt or if symptoms persist, seek immediate medical advice.[2]

-

General Advice: Remove the victim from the danger area. Do not leave the affected person unattended. Take off all contaminated clothing immediately.[2]

-

Inhalation: Move the person to fresh air. If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[2][9]

-

Skin Contact: Immediately wash skin with plenty of water and soap, or rinse with a shower.[2][9]

-

Eye Contact: Rinse cautiously and copiously with clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[2][9] Remove contact lenses if present and easy to do.[2] Immediately call a POISON CENTER or doctor.[2][7]

-

Ingestion: Rinse the mouth with water if the person is conscious.[2] Do NOT induce vomiting.[2][7] Call a POISON CENTER or doctor immediately.[2]

Caption: Emergency first aid workflow for exposure incidents.

The material is combustible but will not ignite readily.[2]

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry powder, or carbon dioxide (CO2).[2][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream or jet.[2]

-

Hazardous Combustion Products: In case of fire, toxic fumes may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][9]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] Do not allow firefighting water to enter drains or water courses.[2]

In the event of a spill, containment and cleanup should be performed by trained personnel.

-

Personal Precautions: Evacuate non-emergency personnel. Emergency responders should wear appropriate protective equipment, including respiratory protection.[2][9]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[2]

-

Methods for Cleaning Up: Contain the spill using absorbent materials like sand, diatomite, or a universal binder.[2][9] Collect the material into suitable, labeled containers for disposal.[2] Ventilate the affected area after cleanup is complete.[2]

References

- 1. Buy 4-Methylcyclohexane-1,3-diamine | 13897-55-7 [smolecule.com]

- 2. chemos.de [chemos.de]

- 3. 4-Methylcyclohexane-1,3-diamine | 13897-55-7 | Benchchem [benchchem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 4-Methylcyclohexane-1,3-Diamine [chemball.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1,3-Cyclohexanediamine, 4-methyl- | C7H16N2 | CID 117174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. castrocompositesshop.com [castrocompositesshop.com]

Thermal Stability of 4-Methylcyclohexane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methylcyclohexane-1,3-diamine is presented in Table 1. These properties are essential for understanding its behavior under different processing conditions.

| Property | Value | Reference(s) |

| CAS Number | 13897-55-7 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| Boiling Point | 196.2 °C at 760 mmHg | [2] |

| Flash Point | 83.2 °C | [2] |

| Density | 0.905 g/cm³ | [2] |

| Appearance | Light yellow liquid | [2] |

Table 1: Physicochemical Properties of 4-Methylcyclohexane-1,3-diamine

Thermal Stability and Decomposition

Direct, publicly available experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for 4-methylcyclohexane-1,3-diamine is limited. However, based on the thermal behavior of similar cycloaliphatic amines and general principles of chemical stability, the following can be inferred:

-

General Stability: Cycloaliphatic amines are generally more thermally stable than their linear aliphatic counterparts due to the rigid ring structure. However, they are typically less stable than aromatic amines.

-

Decomposition Onset: The decomposition of 4-methylcyclohexane-1,3-diamine is expected to occur at elevated temperatures, likely above its boiling point. The presence of amine groups can catalyze decomposition pathways.

-

Hazardous Decomposition Products: Safety Data Sheets for 4-methylcyclohexane-1,3-diamine state that reasonably anticipated hazardous decomposition products as a result of heating are not known[1]. However, under combustion conditions, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

To definitively determine the thermal stability, experimental analysis using TGA and DSC is required.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on liquid amine samples like 4-methylcyclohexane-1,3-diamine.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-methylcyclohexane-1,3-diamine begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of 4-methylcyclohexane-1,3-diamine (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment and prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the sample mass as a function of temperature and time.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as boiling, and to determine the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of 4-methylcyclohexane-1,3-diamine (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of nitrogen or argon is maintained in the DSC cell.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected boiling point (e.g., 250 °C) at a controlled, constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Boiling Point: Characterized by a sharp endothermic peak.

-

Heat of Vaporization (ΔH_vap): Calculated from the area of the boiling endotherm.

-

Other Thermal Events: Any other endothermic or exothermic events would indicate phase transitions or reactions.

-

Experimental and Logical Workflows

The logical workflow for assessing the thermal stability of 4-methylcyclohexane-1,3-diamine is depicted in the following diagram.

Signaling Pathways and Decomposition Mechanisms

While the precise thermal decomposition mechanism of 4-methylcyclohexane-1,3-diamine has not been elucidated in the literature, a plausible pathway can be hypothesized based on the principles of organic chemistry. The following diagram illustrates a potential initial step in the thermal decomposition, likely involving the cleavage of the weakest bonds.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered as a substitute for rigorous experimental testing. The thermal stability of any chemical can be influenced by impurities, storage conditions, and the presence of other reactive species. It is imperative for researchers and professionals to conduct their own thermal hazard assessments under their specific process conditions.

References

Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylcyclohexane-1,3-diamine, a key intermediate in various industrial applications, including the synthesis of polymers and pharmaceuticals.[1] While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed summary of its known physical and chemical properties, which are crucial for understanding its solubility behavior. Furthermore, a standardized experimental protocol for determining the solubility of 4-methylcyclohexane-1,3-diamine in organic solvents is presented, offering a practical framework for researchers. This document aims to be an essential resource for scientists and professionals engaged in drug development and chemical synthesis, where understanding the solubility of such diamines is critical for process optimization and formulation.

Introduction

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methylcyclohexane-1,3-diamine is presented in Table 1. These properties are essential for predicting and understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of 4-methylcyclohexane-1,3-diamine

| Property | Value | Reference |

| Molecular Formula | C7H16N2 | [2][5][8] |

| Molecular Weight | 128.22 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Boiling Point | 196.2 °C to 227.68°C (rough estimate) | [2][6][8][9] |

| Density | Approximately 0.905 to 0.9394 g/cm³ | [2][6][7][8] |

| Flash Point | 83.2 °C | [6][7][9] |

| Refractive Index | Approximately 1.469 to 1.4740 | [2][8][9] |

| pKa | 10.56 ± 0.70 (Predicted) | [2][6][8] |

| Vapor Pressure | 0.404 mmHg at 25°C | [6] |

Note: Some values are estimates as indicated in the source literature.

Solubility in Organic Solvents

While specific quantitative data on the solubility of 4-methylcyclohexane-1,3-diamine in various organic solvents is not widely published, general chemical principles indicate that as an amine, it is expected to be soluble in many common organic solvents.[10] Amines with relatively low molecular weights are often miscible with polar organic solvents and show some solubility in nonpolar solvents. The presence of two amine groups and a non-polar hydrocarbon structure suggests a degree of solubility in both protic and aprotic organic solvents.

Due to the lack of specific data, experimental determination is necessary to quantify its solubility in solvents relevant to specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-methylcyclohexane-1,3-diamine in an organic solvent. This protocol is based on the isothermal equilibrium method.

4.1. Materials and Equipment

-

4-methylcyclohexane-1,3-diamine (purity ≥ 99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control (± 0.1 °C)

-

Magnetic stirrer and stir bars

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Calibrated glassware (pipettes, volumetric flasks)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-methylcyclohexane-1,3-diamine to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally (typically several hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2 hours) while maintaining the temperature.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected filtrate.

-

-

Quantitative Analysis:

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument (GC or HPLC).

-

Analyze the diluted sample to determine the concentration of 4-methylcyclohexane-1,3-diamine.

-

Prepare a series of standard solutions of known concentrations of 4-methylcyclohexane-1,3-diamine in the same solvent to establish a calibration curve.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.

-

To calculate solubility in g/100 g of solvent:

-

S = (mass of solute / mass of solvent) × 100

-

-

4.3. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4-methylcyclohexane-1,3-diamine.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 4-methylcyclohexane-1,3-diamine and provided a robust experimental protocol for determining its solubility in organic solvents. While quantitative solubility data remains a gap in the current literature, the provided methodology offers a clear path for researchers to generate this critical information. The understanding and application of such data are paramount for the effective use of this versatile diamine in research, development, and industrial manufacturing. Future studies should focus on systematically measuring and publishing the solubility of 4-methylcyclohexane-1,3-diamine in a wide array of commonly used organic solvents at various temperatures to create a comprehensive solubility profile.

References

- 1. Page loading... [guidechem.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Buy 4-Methylcyclohexane-1,3-diamine | 13897-55-7 [smolecule.com]

- 4. 1,3-Cyclohexanediamine, 4-methyl- | C7H16N2 | CID 117174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cas 13897-55-7,4-methylcyclohexane-1,3-diamine | lookchem [lookchem.com]

- 7. 4-Methylcyclohexane-1,3-Diamine [chemball.com]

- 8. 4-methylcyclohexane-1,3-diamine CAS#: 13897-55-7 [m.chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. moorparkcollege.edu [moorparkcollege.edu]

Spectroscopic Profile of 4-methylcyclohexane-1,3-diamine: A Technical Guide

This technical guide provides an in-depth overview of the theoretical spectroscopic data for 4-methylcyclohexane-1,3-diamine, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-methylcyclohexane-1,3-diamine. These values are derived from typical chemical shifts and absorption frequencies for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data for 4-methylcyclohexane-1,3-diamine (Solvent: CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ | ~ 0.9 - 1.0 | Doublet | 3H | Methyl group protons. |

| Cyclohexane Ring -CH₂- | ~ 1.1 - 1.9 | Multiplet | ~8H | Methylene protons on the cyclohexane ring. |

| -CH -NH₂ | ~ 2.5 - 2.8 | Multiplet | 2H | Methine protons on carbons bearing the amine groups. These are deshielded by the adjacent electronegative nitrogen.[1] |

| -NH ₂ | ~ 1.0 - 5.0 | Broad Singlet | 4H | Amine protons. The chemical shift can vary significantly depending on concentration and solvent.[2][3] |

Table 2: Predicted ¹³C NMR Data for 4-methylcyclohexane-1,3-diamine (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₃ | ~ 20 - 25 | Methyl carbon. |

| Cyclohexane Ring -C H₂- | ~ 25 - 40 | Methylene carbons of the cyclohexane ring. |

| C H-CH₃ | ~ 30 - 35 | Methine carbon attached to the methyl group. |

| -C H-NH₂ | ~ 45 - 55 | Carbons attached to the amine groups. These are deshielded by the nitrogen. Carbons adjacent to amine nitrogens typically absorb about 20 ppm further downfield than in a comparable alkane.[1] A typical range for carbons in R-CH₂-NH₂ is 37-45 ppm.[4] |

Table 3: Predicted IR Absorption Data for 4-methylcyclohexane-1,3-diamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H (Primary Amine) | 3300 - 3500 | Medium | Asymmetric & Symmetric Stretch (typically two bands for primary amines).[1] |

| C-H (sp³ hybridized) | 2850 - 2960 | Strong | Stretch.[5][6] |

| N-H (Primary Amine) | 1550 - 1650 | Medium to Strong | Scissoring (Bending).[7] |

| C-H | 1440 - 1480 | Medium | Bending.[5] |

| C-N | 1000 - 1250 | Medium to Weak | Stretch (for aliphatic amines).[8] |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra. The specific parameters may require optimization for the instrument and sample .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of 4-methylcyclohexane-1,3-diamine for ¹H NMR, or 20-50 mg for ¹³C NMR.[9]

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[9][10]

-

Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.[9]

-

Ensure the final solution is clear and free of any suspended particles.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Locking : The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.[9]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks.[9]

-

Tuning : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[9]

-

Acquisition : Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[11]

-

Initiate the acquisition sequence. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[11][12]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive phase.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[12]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR), a common and convenient method for liquid samples.[13]

-

Instrument Preparation :

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[13] Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary, then allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Measurement :

-

Place a small drop of liquid 4-methylcyclohexane-1,3-diamine directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[14]

-

Acquire the IR spectrum. The instrument directs a beam of infrared light through the crystal, where it reflects and interacts with the sample at the crystal surface.[15]

-

-

Data Processing and Cleanup :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the resulting spectrum.

-

After the measurement is complete, carefully clean the sample from the ATR crystal using a soft, lint-free wipe and an appropriate solvent.[14]

-

Visualization of Spectroscopic Correlations

The following diagram illustrates the molecular structure of 4-methylcyclohexane-1,3-diamine and highlights the key chemical groups with their corresponding predicted spectroscopic signals.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction